molecular formula C15H16N4O B10989799 N-(1H-benzimidazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-(1H-benzimidazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B10989799
M. Wt: 268.31 g/mol
InChI Key: QDARWQQDKMPWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyrrole Moiety: The pyrrole ring can be introduced through a reaction with a suitable pyrrole derivative, often involving a coupling reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.

    Pyrrole Derivatives: Compounds with similar pyrrole rings, such as pyrrole-2-carboxylic acid and pyrrole-2-carboxamide.

Uniqueness

N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE is unique due to its specific combination of benzimidazole and pyrrole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C15H16N4O/c1-10-3-4-11(2)19(10)8-15(20)18-12-5-6-13-14(7-12)17-9-16-13/h3-7,9H,8H2,1-2H3,(H,16,17)(H,18,20)

InChI Key

QDARWQQDKMPWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.